Cas no 2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid)

2090983-17-6 structure
상품 이름:2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
CAS 번호:2090983-17-6
MF:C8H7F3O3
메가와트:208.134593248367
CID:4636858
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Furancarboxylic acid, 2-ethyl-4-(trifluoromethyl)-
- 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
-
- 인치: 1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13)
- InChIKey: SNWPUSQFIVOTNK-UHFFFAOYSA-N
- 미소: O1C=C(C(F)(F)F)C(C(O)=O)=C1CC
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370002-0.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
Enamine | EN300-370002-0.1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
Enamine | EN300-370002-2.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
Enamine | EN300-370002-0.25g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
Aaron | AR01BUJN-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
Aaron | AR01BUJN-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$4160.00 | 2023-12-14 | |
A2B Chem LLC | AW31319-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AW31319-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$3201.00 | 2024-04-20 | |
1PlusChem | 1P01BUBB-1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 1g |
$812.00 | 2025-03-19 | |
Aaron | AR01BUJN-250mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 250mg |
$503.00 | 2025-02-09 |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 관련 문헌
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid) 관련 제품
- 1806299-58-0(Ethyl 3-cyano-2-methyl-5-(trifluoromethyl)benzoate)
- 919754-66-8(N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(propane-2-sulfonyl)benzamide)
- 954695-56-8(1-cyclohexyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)methylurea)
- 2229455-59-6(tert-butyl N-3-amino-2-(2-hydroxy-4-methoxyphenyl)-2-methylpropylcarbamate)
- 899748-29-9(N-(2,2-dimethoxyethyl)-N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenylethanediamide)
- 923234-52-0(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl-2-fluorobenzamide)
- 860786-11-4(Dimethyl 2-(2-chloro-1,3-thiazol-5-yl)methyl-2-(2-nitrophenyl)malonate)
- 2680741-54-0(benzyl N-(2-chloroquinolin-8-yl)carbamate)
- 1563730-34-6(N'-hydroxythieno3,2-bpyridine-6-carboximidamide)
- 1213035-71-2((S)-1-(2-Chloro-pyridin-4-YL)-propylamine)
추천 공급업체
Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약
